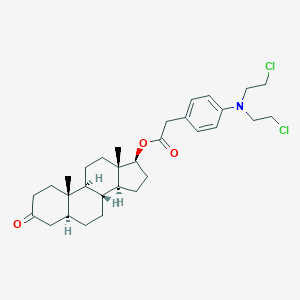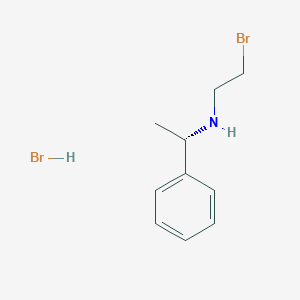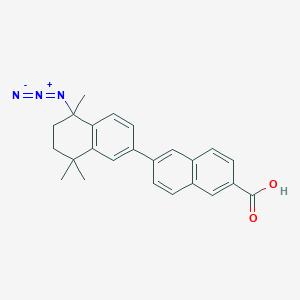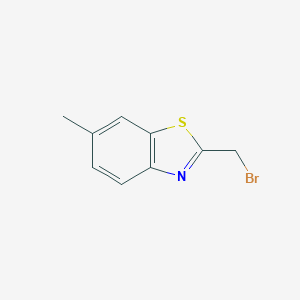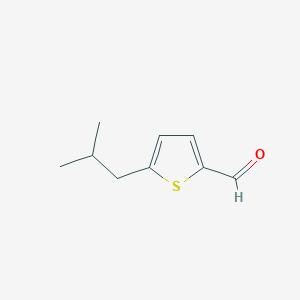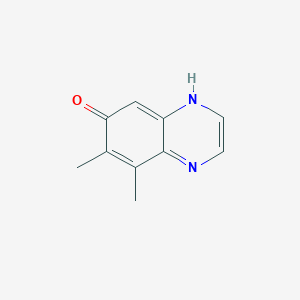
7,8-Dimethylquinoxalin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-6-quinoxalinol is an organic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound is characterized by its quinoxaline core, substituted with two methyl groups at positions 7 and 8, and a hydroxyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-6-quinoxalinol typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds. One common method is the reaction of 2,3-butanedione with o-phenylenediamine under acidic conditions, followed by methylation and hydroxylation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of 7,8-Dimethyl-6-quinoxalinol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-6-quinoxalinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: 7,8-Dimethyl-6-quinoxalinone.
Reduction: 7,8-Dimethyl-6-dihydroquinoxaline.
Substitution: 7,8-Dibromo-6-quinoxalinol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-6-quinoxalinol involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as kinases and phosphodiesterases, inhibiting their activity and thereby modulating cellular signaling pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl and hydroxyl substitutions.
6-Hydroxyquinoxaline: Similar structure but without the methyl groups.
7,8-Dimethylquinoxaline: Lacks the hydroxyl group at position 6.
Uniqueness: 7,8-Dimethyl-6-quinoxalinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
101063-90-5 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
InChI Key |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
Canonical SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
Synonyms |
6-Quinoxalinol, 7,8-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



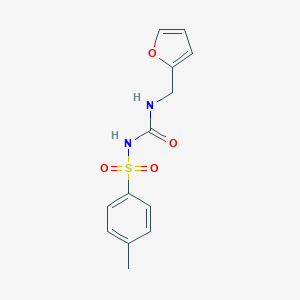

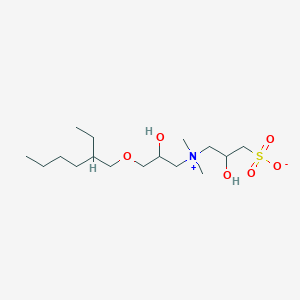
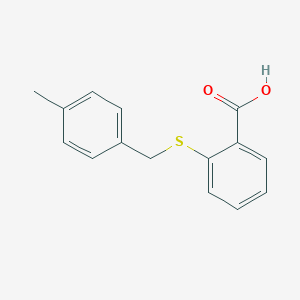
![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)
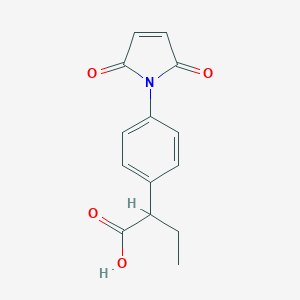
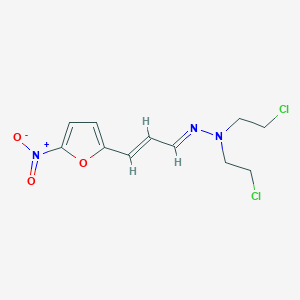
![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)
